

# Pivekimab Sunirine in Acute Myeloid Leukemia: A Comparative Analysis of Clinical Trial Outcomes

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A detailed guide for researchers, scientists, and drug development professionals on the overall response rates and therapeutic potential of Pivekimab **Sunirine** in Acute Myeloid Leukemia (AML), benchmarked against current treatment alternatives.

This guide provides a comprehensive comparison of Pivekimab **Sunirine**'s performance in clinical trials for Acute Myeloid Leukemia (AML) with other established and emerging therapies. Quantitative data from key clinical trials are summarized in structured tables to facilitate direct comparison of overall response rates and other efficacy endpoints. Detailed experimental protocols for the cited studies are provided to offer insights into the methodologies employed. Additionally, a diagram illustrating the mechanism of action of Pivekimab **Sunirine** is included to enhance understanding of its therapeutic rationale.

#### **Pivekimab Sunirine: An Overview**

Pivekimab **sunirine** (IMGN632) is a novel antibody-drug conjugate (ADC) targeting CD123, a cell surface receptor overexpressed on AML blasts and leukemic stem cells.[1] The ADC consists of a high-affinity anti-CD123 antibody linked to a potent DNA-alkylating agent from the indolinobenzodiazepine (IGN) class.[2] This targeted delivery system is designed to selectively eliminate cancerous cells while minimizing damage to healthy hematopoietic stem cells, which express CD123 at lower levels.[2]

### **Mechanism of Action**







The therapeutic action of Pivekimab **Sunirine** is initiated by the binding of its antibody component to the CD123 receptor on the surface of AML cells. This is followed by the internalization of the ADC-receptor complex. Inside the cell, the linker is cleaved, releasing the IGN payload which then travels to the nucleus and binds to DNA, causing single-strand breaks and ultimately leading to apoptotic cell death.[2]



### Mechanism of Action of Pivekimab Sunirine Extracellular Space Binding AML Cell CD123 Receptor Complex Formation Internalization Trafficking Lysosome \_inker Cleavage IGN Payload Release Nuclear Translocation & DNA Binding **DNA Damage** Cell Cycle Arrest

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Apoptosis

Mechanism of Action of Pivekimab Sunirine.



### Clinical Efficacy in Relapsed or Refractory AML

Pivekimab **Sunirine** has been evaluated as a monotherapy in patients with relapsed or refractory (R/R) AML. The pivotal Phase I/II study (NCT03386513) established a recommended Phase II dose (RP2D) and demonstrated its single-agent activity.[3][4]

**Pivekimab Sunirine Monotherapy Performance** 

Efficacy Endpoint	Pivekimab Sunirine (RP2D: 0.045 mg/kg) [1]
Overall Response Rate (ORR)	21%
Complete Remission (CR)	17%

### Comparative Efficacy of Alternative Therapies in R/R AML

The treatment landscape for R/R AML includes several targeted and cytotoxic agents. The following table provides a comparative overview of the overall response rates of selected therapies in this patient population.



Therapy	Target	Overall Response Rate (ORR)	Complete Remission (CR) Rate	Patient Population
Gilteritinib	FLT3	49-54%[5]	21%[5]	FLT3-mutated R/R AML
Ivosidenib	IDH1	41.9%[6]	24%[6]	IDH1-mutated R/R AML
Enasidenib	IDH2	40.3%[7][8]	19.3%[7][8]	IDH2-mutated R/R AML
Gemtuzumab Ozogamicin	CD33	26-52.3%[9][10]	26% (single course)[11]	CD33-positive R/R AML
Venetoclax + HMA	BCL-2	37-52%[12]	13-32% (composite CR) [12]	R/R AML

### **Clinical Efficacy in Newly Diagnosed AML**

Pivekimab **Sunirine** is also being investigated in combination with azacitidine and venetoclax for newly diagnosed AML patients who are ineligible for intensive chemotherapy. Preliminary data from a Phase Ib/II study (NCT04086264) have shown promising results.[13]

### Pivekimab Sunirine Combination Therapy Performance

Efficacy Endpoint	Pivekimab Sunirine + Azacitidine + Venetoclax[1]		
Complete Remission (CR)	54%		
Minimal Residual Disease (MRD) Negativity	76%		

### Comparative Efficacy of Standard of Care in Newly Diagnosed AML (Unfit for Intensive Chemotherapy)

The current standard of care for newly diagnosed AML patients who are not candidates for intensive chemotherapy is often a combination of a hypomethylating agent (HMA) like



azacitidine and the BCL-2 inhibitor venetoclax.

Therapy	Overall Response Rate (ORR)	Complete Remission (CR/CRi) Rate	Patient Population
Azacitidine + Venetoclax	61-88%[14][15]	65-66%[12][16]	Newly diagnosed AML (unfit for IC)

## Experimental Protocols Pivekimab Sunirine Monotherapy (NCT03386513)[3]

- Study Design: A Phase I/II, open-label, dose-escalation and dose-expansion study.
- Patient Population: Adults with relapsed or refractory CD123-positive AML.
- Treatment Regimen: Pivekimab sunirine administered intravenously. The dose-escalation
  phase followed a 3+3 design with doses ranging from 0.015 mg/kg to 0.45 mg/kg. The
  recommended Phase II dose was determined to be 0.045 mg/kg administered once every
  three weeks.
- Primary Endpoints: Maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).
- Secondary Endpoints: Safety, tolerability, and anti-leukemic activity (including ORR and CR).

## Pivekimab Sunirine Combination Therapy (NCT04086264)[2][14][18]

- Study Design: A Phase Ib/II, open-label, multicenter study.
- Patient Population: Adults with newly diagnosed CD123-positive AML who are ineligible for intensive chemotherapy.
- Treatment Regimen:
  - Pivekimab sunirine: 0.045 mg/kg intravenously on Day 7 of each 28-day cycle.



- Azacitidine: 75 mg/m² subcutaneously or intravenously on Days 1-7 of each 28-day cycle.
- Venetoclax: Up to 400 mg orally daily for at least 14 days or up to 28 days per 28-day cycle.
- Primary Endpoints: Complete remission (CR) rate, composite CR rate, minimal residual disease (MRD) negativity rate, and duration of remission.
- Secondary Endpoints: Safety, pharmacokinetics, and immunogenicity.

### **Comparator Drug Protocols (Summary)**

- Gilteritinib (ADMIRAL trial; NCT02421939): Phase III, open-label, randomized controlled trial comparing gilteritinib (120 mg/day orally) to salvage chemotherapy in adult patients with R/R FLT3-mutated AML.[17]
- Ivosidenib (AG120-C-001 trial; NCT02074839): Phase I, open-label, dose-escalation and expansion study of ivosidenib (500 mg daily orally) in adult patients with advanced hematologic malignancies with an IDH1 mutation.[6]
- Enasidenib (AG221-C-001 trial): Phase I/II, open-label, dose-escalation and expansion study of enasidenib (100 mg daily orally) in adult patients with advanced hematologic malignancies with an IDH2 mutation.[7][8]
- Gemtuzumab Ozogamicin (MyloFrance-1 trial): Phase II, single-arm, open-label study of gemtuzumab ozogamicin (3 mg/m² on days 1, 4, and 7) in adult patients with CD33-positive AML in first relapse.[11]
- Azacitidine + Venetoclax (VIALE-A trial; NCT02993523): Phase III, randomized, double-blind, placebo-controlled study of azacitidine in combination with venetoclax or placebo in adult patients with previously untreated AML who were ineligible for intensive chemotherapy.[16]
   [18]

### Conclusion

Pivekimab **sunirine** has demonstrated single-agent activity in a heavily pre-treated relapsed or refractory AML population. While its monotherapy overall response rate is modest compared to some targeted agents in molecularly defined subgroups, its novel mechanism of action and



manageable safety profile make it a promising candidate for further development. The combination of Pivekimab **Sunirine** with azacitidine and venetoclax in newly diagnosed, unfit AML patients has shown high rates of complete remission and MRD negativity, suggesting a potential for this triplet regimen to improve upon the current standard of care. Further investigation in larger, randomized trials is warranted to confirm these encouraging preliminary findings and to fully delineate the role of Pivekimab **Sunirine** in the evolving treatment landscape of AML.

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